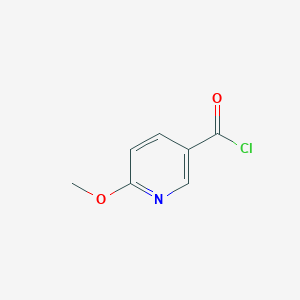

6-Methoxypyridine-3-carbonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for 6-Methoxypyridine-3-carbonyl chloride were not found, similar compounds like pinacol boronic esters are synthesized using catalytic protodeboronation . This process involves a radical approach and is paired with a Matteson–CH2–homologation .Molecular Structure Analysis

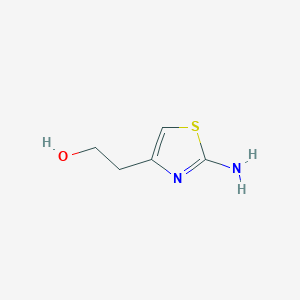

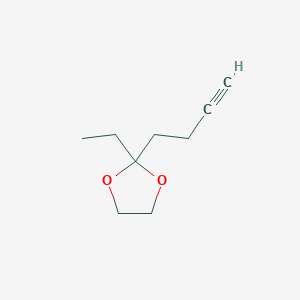

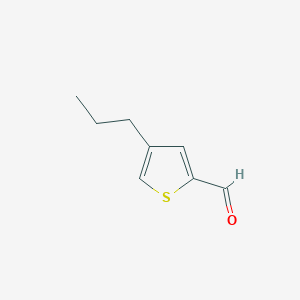

The molecular structure of 6-Methoxypyridine-3-carbonyl chloride consists of a carbonyl group (C=O) and a chloride atom attached to the third carbon of a pyridine ring, with a methoxy group (OCH3) attached to the sixth carbon .Chemical Reactions Analysis

While specific chemical reactions involving 6-Methoxypyridine-3-carbonyl chloride were not found, similar compounds like pinacol boronic esters are used in anti-Markovnikov hydromethylation of alkenes . This reaction involves a radical approach and is a valuable transformation in organic synthesis .Applications De Recherche Scientifique

Synthesis and Characterization of Derivatives

6-Methoxypyridine-3-carbonyl chloride is a versatile intermediate in organic synthesis. It has been used in the synthesis of various methoxypyridine derivatives, which are valuable in medicinal chemistry and material science. For instance, a series of 2-methoxypyridine-3-carbonitriles bearing aryl substituents were synthesized, showcasing the utility of methoxypyridine derivatives in producing compounds with potential cytotoxic activities against cancer cell lines (Al‐Refai et al., 2019) Molecules.

Catalysis and Polymerization

Methoxypyridines, including derivatives of 6-methoxypyridine-3-carbonyl chloride, have been explored as catalysts or components in catalytic systems for polymerization reactions. The catalytic carbonylative polymerizations of heterocycles to synthesize polyesters and amphiphilic poly(amide-block-ester)s demonstrate the application of methoxypyridines in creating advanced polymeric materials (Liu & Jia, 2004) Journal of the American Chemical Society.

Natural Product Synthesis

Methoxypyridines serve as key intermediates or reagents in the synthesis of complex natural products. For example, they have been used in the total synthesis of Lycopodium alkaloids, where a methoxypyridine was utilized as a masked pyridone to efficiently construct the core structure of the alkaloids, demonstrating the role of methoxypyridine derivatives in complex molecule synthesis (Bisai & Sarpong, 2010) Organic letters.

Material Science and Catalysis

In material science, methoxypyridine derivatives have been studied for their role in catalysis, particularly in reactions involving carbon dioxide. Research has shown that complexes involving methoxypyridines can catalyze the coupling of carbon dioxide and epoxides to produce valuable polycarbonates and cyclic carbonates, highlighting the environmental and industrial significance of these compounds (Darensbourg et al., 2003) Inorganic chemistry.

Propriétés

IUPAC Name |

6-methoxypyridine-3-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-11-6-3-2-5(4-9-6)7(8)10/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGABUQRWWPAIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591374 |

Source

|

| Record name | 6-Methoxypyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxypyridine-3-carbonyl chloride | |

CAS RN |

193538-78-2 |

Source

|

| Record name | 6-Methoxypyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1h-Thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B64662.png)

![5-Methylimidazo[5,1-b]thiazole](/img/structure/B64668.png)

![3-Chloropropyl-[3-chloropropyl-bis(trimethylsilyloxy)silyl]oxy-bis(trimethylsilyloxy)silane](/img/structure/B64685.png)

![Furo[3,2-b]pyridine 4-oxide](/img/structure/B64691.png)